3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid
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Overview
Description
3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C12H13Br2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid typically involves multiple steps:
Diazotization: The brominated product is then subjected to diazotization using sodium nitrite in hydrochloric acid at around 0°C.
Esterification: The diazonium salt formed is added to ethanol containing calcium sulfate at 60-70°C, followed by recrystallization to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoic acid derivative .
Scientific Research Applications
3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzoic acid: Lacks the tert-butoxycarbonyl amino group, making it less versatile in certain synthetic applications.
3-((tert-Butoxycarbonyl)amino)benzoic acid:
Uniqueness
3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is unique due to the presence of both bromine atoms and the Boc-protected amino group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H13Br2NO4 |
---|---|
Molecular Weight |
395.04 g/mol |
IUPAC Name |
3,5-dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13Br2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
GWBVCIMDWHWYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)O |
Origin of Product |
United States |
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